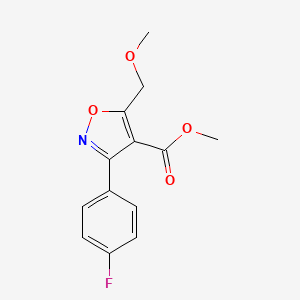
10-bromoanthracene-9-carbaldehyde
Descripción general
Descripción
10-bromoanthracene-9-carbaldehyde is an organic compound with the molecular formula C15H9BrO It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom and an aldehyde group attached to the anthracene core
Métodos De Preparación
The synthesis of 10-bromoanthracene-9-carbaldehyde typically involves the bromination of anthracene followed by formylation. One common method is the Vilsmeier-Haack reaction, where anthracene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 9-position. Subsequent bromination using bromine or N-bromosuccinimide (NBS) yields this compound .
Análisis De Reacciones Químicas
10-bromoanthracene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
10-bromoanthracene-9-carbaldehyde has several applications in scientific research, including:
Biology: The compound can be used as a fluorescent probe due to its aromatic structure, which allows it to absorb and emit light at specific wavelengths.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of 10-bromoanthracene-9-carbaldehyde is largely determined by its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological processes.
Comparación Con Compuestos Similares
10-bromoanthracene-9-carbaldehyde can be compared to other anthracene derivatives, such as:
Anthracene-9-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
9-Bromoanthracene: Lacks the aldehyde group, limiting its ability to participate in condensation and oxidation reactions.
10-Bromo-9-anthracenecarboxylic acid:
The presence of both the bromine atom and the aldehyde group in this compound makes it unique and versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C15H9BrO |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
10-bromoanthracene-9-carbaldehyde |
InChI |
InChI=1S/C15H9BrO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H |
Clave InChI |
YPRQOJZRPXMBMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromomethyl-2,2-di-tert-butyl-[1,3,2]dioxasilinan](/img/structure/B8339307.png)










![6-(3-methoxyphenyl)-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B8339393.png)


